molecular formula C9H5BrFNO2 B3233245 4-Bromo-6-fluoroindole-3-carboxylic Acid CAS No. 1352394-36-5

4-Bromo-6-fluoroindole-3-carboxylic Acid

Cat. No.: B3233245
CAS No.: 1352394-36-5
M. Wt: 258.04 g/mol
InChI Key: ZPGLVTIKKLNEHV-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroindole-3-carboxylic acid is a halogenated indole derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. Indoles are a significant class of heterocyclic compounds that play a crucial role in natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroindole-3-carboxylic acid typically involves the halogenation of indole derivatives. One common method is the direct halogenation of indole using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl₃) to facilitate the electrophilic substitution at the 4- and 6-positions of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoroindole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: The halogenated indole can be reduced to remove the halogen atoms, resulting in different indole derivatives.

  • Substitution: The halogen atoms at the 4- and 6-positions can be substituted with other functional groups, leading to a variety of substituted indole compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Unsubstituted indoles or partially halogenated indoles.

  • Substitution Products: A wide range of functionalized indole derivatives.

Scientific Research Applications

4-Bromo-6-fluoroindole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

  • Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Bromo-6-fluoroindole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The halogenated indole moiety can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-6-fluoroindole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • 3-Bromoindole: Similar in structure but lacks the fluorine atom, leading to different reactivity and biological activity.

  • 6-Fluoroindole-3-carboxylic Acid: Lacks the bromine atom, resulting in different chemical properties and applications.

  • 4-Bromo-6-fluoroindole: Similar to the target compound but without the carboxylic acid group, affecting its solubility and reactivity.

Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-1-4(11)2-7-8(6)5(3-12-7)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGLVTIKKLNEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248861
Record name 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352394-36-5
Record name 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352394-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 4-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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